molecular formula C10H21NO4 B2617212 2-(2-(2-morpholinoethoxy)ethoxy)ethanol CAS No. 7037-28-7

2-(2-(2-morpholinoethoxy)ethoxy)ethanol

Cat. No.: B2617212
CAS No.: 7037-28-7
M. Wt: 219.281
InChI Key: QUKPCKJVRXZGOH-UHFFFAOYSA-N
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Description

2-(2-(2-morpholinoethoxy)ethoxy)ethanol is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.281. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c12-4-8-15-10-9-14-7-3-11-1-5-13-6-2-11/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPCKJVRXZGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7037-28-7
Record name 2-(2-(2-morpholinoethoxy)ethoxy)ethanol
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Contextualizing the Polyether Morpholine Hybrid Structure in Chemical Synthesis

The structure of 2-(2-(2-morpholinoethoxy)ethoxy)ethanol is a deliberate amalgamation of two distinct and highly functional chemical moieties: a polyether backbone and a terminal morpholine (B109124) group. The polyether portion, specifically a short-chain polyethylene (B3416737) glycol (PEG) derivative, is known for conferring properties such as hydrophilicity, biocompatibility, and flexibility. Polyethers are widely utilized as solvents, surfactants, and in the synthesis of polymers like polyurethanes. britannica.com Their ability to dissolve a wide range of substances and their low toxicity make them valuable in various industrial and pharmaceutical applications. britannica.com

The morpholine ring, a heterocyclic compound featuring both amine and ether functional groups, is a versatile building block in medicinal chemistry and organic synthesis. e3s-conferences.orgnih.gov It is often incorporated into molecules to enhance their pharmacological activity, improve metabolic stability, or modulate their pharmacokinetic properties. nih.govnih.gov The presence of the nitrogen atom in the morpholine ring provides a site for further chemical modification and can act as a basic center or a nucleophile in chemical reactions.

The combination of these two components in this compound results in a molecule with a unique profile. The polyether chain provides solubility in both aqueous and organic media, while the morpholine ring introduces a functional handle for further synthetic transformations or for imparting specific catalytic or biological activity. This hybrid nature makes such compounds interesting candidates for applications as specialized solvents, ligands for metal catalysts, or as building blocks for more complex functional materials and pharmaceutical agents.

A closely related compound, dimorpholinodiethyl ether (DMDEE), which features a morpholine ring at both ends of a diether chain, is a well-known amine-based catalyst used in the production of polyurethane foams. wikipedia.orgchemicalbook.com This highlights the catalytic potential inherent in the morpholino-ether structure.

Table 1: Physicochemical Properties of Structurally Related Compounds

Property 2-(2-phenoxyethoxy)ethanol 2-[2-(2-Butoxyethoxy)ethoxy]ethanol
Appearance Colorless, transparent liquid yg-chem.co.jp -
Molecular Weight - -
Flash Point (°C) 165 yg-chem.co.jp 127 epa.gov
Freezing Point (°C) < -20 yg-chem.co.jp -32.5 epa.gov
Density (g/cm³) 1.109 (at 25°C) yg-chem.co.jp 0.982 epa.gov

| Water Solubility | 3.7 g/100g yg-chem.co.jp | 4.85 (log units) epa.gov |

Evolution of Research Interests in Morpholine and Polyether Containing Molecules

Research into morpholine (B109124) and polyether-containing molecules has evolved significantly over the decades, driven by their broad utility in various scientific and industrial fields.

The study of polyethers gained momentum in the mid-20th century. Poly(ethylene glycol)s and poly(propylene glycol)s were introduced in 1957 for the production of flexible polyurethane foams. tandfonline.com The development of epoxy resins, which are polyethers that can be cured into hard, durable materials, also began around this time and they have since become essential as coatings and adhesives. britannica.com The synthesis of polyethers has advanced from simple polymerization of epoxides to more sophisticated methods allowing for the creation of polymers with controlled molecular weights and specific functionalities. wikipedia.org This has expanded their application into areas like pharmaceuticals, cosmetics, and advanced materials. britannica.com

Morpholine and its derivatives have a rich history in medicinal chemistry and have been identified as "privileged pharmacophores" due to their frequent appearance in bioactive compounds. nih.gov Initially used as solvents and corrosion inhibitors, the focus of morpholine research shifted towards its pharmacological potential. e3s-conferences.org Throughout the late 20th and early 21st centuries, an increasing number of drugs and drug candidates incorporating the morpholine scaffold have been developed, targeting a wide range of diseases including cancer, central nervous system disorders, and infectious diseases. nih.govresearchgate.net More recently, research has also focused on the use of morpholine derivatives in agrochemicals, such as fungicides and herbicides, and in materials science as curing agents and stabilizers for polymers. e3s-conferences.orgacs.orgnih.gov The continuous exploration of new synthetic routes to morpholine derivatives remains an active area of research. organic-chemistry.orgresearchgate.net

The convergence of these two fields of research has led to the development of hybrid molecules like 2-(2-(2-morpholinoethoxy)ethoxy)ethanol, which aim to leverage the advantageous properties of both chemical classes.

Methodological Approaches to Investigating Complex Chemical Entities

Established Synthetic Pathways for the Compound

Traditional synthetic routes to this compound are primarily based on nucleophilic substitution reactions. These methods are reliable and utilize readily available starting materials to build the molecule step-by-step.

Synthesis from Halogenated Polyether Precursors

A primary and direct method for synthesizing the title compound is through the N-alkylation of morpholine (B109124) with a suitable halogenated polyether. This reaction is a classic example of a nucleophilic substitution, specifically a Williamson-type synthesis for the C-N bond formation. The most logical precursor is 2-(2-(2-chloroethoxy)ethoxy)ethanol. nih.gov In this process, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the terminal carbon atom of the polyether chain that bears a halogen (e.g., chlorine or bromine), displacing the halide and forming the desired product.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Representative Conditions for N-Alkylation of Morpholine

ParameterDescriptionTypical Values/Reagents
Halogenated Precursor2-(2-(2-chloroethoxy)ethoxy)ethanolCl(CH₂)₂O(CH₂)₂O(CH₂)₂OH
NucleophileMorpholineC₄H₉NO
BaseUsed to scavenge the HX byproduct. Can be an inorganic carbonate or a non-nucleophilic organic base.Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Triethylamine (Et₃N)
SolventA polar aprotic solvent is often preferred to dissolve the reactants and facilitate the SN2 reaction.Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), Tetrahydrofuran (THF)
TemperatureElevated temperatures are typically required to overcome the activation energy of the reaction.50 - 100 °C (Reflux)
AdditivesA catalytic amount of sodium or potassium iodide can be added to increase the reaction rate via in-situ Finkelstein reaction if the precursor is a chloride.Sodium Iodide (NaI), Potassium Iodide (KI)

Ring-Opening Reactions Involving Ethylene (B1197577) Oxide and Related Morpholine Derivatives

An alternative established pathway involves the stepwise ethoxylation of a morpholine-containing alcohol. This method builds the polyether chain outwards from the nitrogen heterocycle. The logical starting material for this synthesis is N-(2-hydroxyethyl)morpholine. This precursor is reacted with ethylene oxide in a ring-opening polymerization process. google.com

The reaction is typically catalyzed by a strong base, which deprotonates the hydroxyl group of N-(2-hydroxyethyl)morpholine to form a more potent nucleophile, an alkoxide. This alkoxide then attacks a molecule of ethylene oxide, opening the strained three-membered ring and extending the chain by one ethoxy unit while regenerating a terminal hydroxyl group. To obtain the target compound, this process must occur sequentially with two equivalents of ethylene oxide. Controlling the stoichiometry is key to achieving the desired chain length.

Table 2: Typical Conditions for Ethoxylation of N-(2-hydroxyethyl)morpholine

ParameterDescriptionTypical Values/Reagents
Starting MaterialN-(2-hydroxyethyl)morpholineC₆H₁₃NO₂
Ethoxylating AgentEthylene OxideC₂H₄O (2 equivalents)
CatalystA strong base to generate the initial alkoxide.Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) (NaOMe)
SolventThe reaction can sometimes be run neat or in a high-boiling polar aprotic solvent.Dioxane, Toluene, or solvent-free
TemperatureRequires elevated temperatures to facilitate the ring-opening reaction.100 - 150 °C
PressureThe reaction is often conducted in an autoclave due to the low boiling point and hazardous nature of ethylene oxide.1 - 5 bar

Multi-Step Conversions from Simplified Building Blocks

The target compound can also be assembled through a more convergent multi-step synthesis, which offers flexibility in introducing different functionalities if needed. One plausible route involves coupling two different fragments. For instance, one could start with the synthesis of N-(2-(2-hydroxyethoxy)ethyl)morpholine, which can then be further elaborated.

A potential multi-step sequence is outlined below:

Protection: Selectively protect one of the hydroxyl groups of diethylene glycol using a suitable protecting group (e.g., as a tosylate or mesylate).

N-Alkylation: React the resulting mono-tosylated diethylene glycol with morpholine in the presence of a base. This step forms the intermediate, N-(2-(2-hydroxyethoxy)ethyl)morpholine.

Second Alkylation: The hydroxyl group of the intermediate is then deprotonated with a strong base (e.g., sodium hydride) and reacted with a 2-haloethanol, such as 2-chloroethanol, to form the final ether linkage and yield the target product.

This approach allows for controlled, stepwise construction and purification of intermediates, which can be advantageous for achieving high purity in the final product.

Table 3: Example of a Multi-Step Synthetic Sequence

StepReactionKey ReagentsIntermediate/Product
1Monotosylation of Diethylene GlycolDiethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine2-(2-Hydroxyethoxy)ethyl tosylate
2N-Alkylation of MorpholineMorpholine, K₂CO₃, DMFN-(2-(2-hydroxyethoxy)ethyl)morpholine
3Williamson Ether SynthesisSodium hydride (NaH), 2-Chloroethanol, THFThis compound

Exploration of Alternative Synthetic Strategies

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally benign and safe.

Stereoselective Synthesis Approaches (if applicable)

Stereoselective synthesis is relevant for molecules that possess chiral centers, with the goal of producing a specific stereoisomer. The chemical structure of this compound is achiral, meaning it does not have any stereocenters and cannot exist as different enantiomers or diastereomers. Therefore, stereoselective synthesis approaches are not applicable to the preparation of this specific compound.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound involves re-evaluating traditional methods to improve atom economy, reduce waste, and use less hazardous materials. yale.edu

Key green strategies could include:

Catalytic Routes: Instead of stoichiometric bases, catalytic systems can be employed. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology allows for the direct N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org A hypothetical green route could involve the direct reaction of morpholine with triethylene glycol over a suitable dehydrogenation/hydrogenation catalyst.

Safer Alkylating Agents: Traditional syntheses often use alkyl halides, which can be hazardous. Alternative, greener electrophiles are being explored. For instance, ethylene sulfate (B86663) has been reported as an effective and safer alternative to chloroacetyl chloride for the synthesis of morpholine heterocycles. chemrxiv.orgnih.govchemrxiv.org This principle could be extended to the synthesis of N-alkylated morpholines.

Improved Solvents and Conditions: Replacing volatile organic solvents (VOCs) like DMF or acetonitrile with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.net Additionally, using microwave irradiation can often reduce reaction times and energy consumption. researchgate.net

Table 4: Comparison of Traditional vs. Potential Green Synthetic Approaches

PrincipleTraditional Approach (e.g., 2.1.1)Potential Green Alternative
Atom Economy Generates stoichiometric salt waste (e.g., KCl, Et₃N·HCl).Catalytic "borrowing hydrogen" reaction between triethylene glycol and morpholine would produce only water as a byproduct, maximizing atom economy.
Reagent Hazard Uses halogenated precursors (e.g., 2-(2-(2-chloroethoxy)ethoxy)ethanol), which can be irritants and environmentally persistent.Use of dialkyl carbonates or sulfates as less hazardous alkylating agents. Direct use of an alcohol precursor avoids halides altogether.
Solvents Often relies on polar aprotic solvents like DMF or acetonitrile.Use of water, recyclable ionic liquids, or solvent-free conditions.
Energy Efficiency Typically requires prolonged heating under reflux.Microwave-assisted synthesis could potentially reduce reaction times from hours to minutes.

Catalyst-Mediated Synthesis Innovations

Modern synthetic approaches for this compound are increasingly reliant on sophisticated catalyst systems to enhance reaction efficiency, selectivity, and sustainability. A prominent area of innovation involves the use of heterogeneous catalysts for the N-alkylation of morpholine.

One notable advancement is the application of mixed metal oxide catalysts, such as copper oxide-nickel oxide supported on gamma-alumina (CuO-NiO/γ-Al₂O₃), for the N-alkylation of morpholine with alcohols. researchgate.netresearchgate.net While direct studies with 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) are not extensively detailed in publicly available literature, the principles from the N-alkylation of morpholine with other alcohols are highly relevant. This gas-solid phase reaction, conducted in a fixed-bed reactor, demonstrates high conversion rates and selectivity under optimized conditions. researchgate.net The catalytic cycle is believed to involve the dehydrogenation of the alcohol to an aldehyde on the catalyst surface, followed by reductive amination with morpholine to form the N-alkylated product. researchgate.net This method is advantageous as it avoids the use of alkyl halides and generates water as the primary byproduct, aligning with the principles of green chemistry. researchgate.net

Another significant innovation is the use of phase-transfer catalysis (PTC) for N-alkylation reactions of morpholine. chemicalbook.com This technique is particularly effective when reacting a water-soluble amine like morpholine with a water-insoluble alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the amine from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions.

Lewis acid-catalyzed methods also represent an innovative approach to morpholine synthesis and N-alkylation. For instance, the ring-opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by intramolecular cyclization, provides a stereoselective route to substituted morpholines. rsc.org While not a direct synthesis of the target compound, this demonstrates the potential of Lewis acid catalysis in forming the morpholine ring system and its derivatives.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed insights into the atomic composition, connectivity, and functional groups within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide information on the chemical environment of each nucleus, allowing for a complete mapping of the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons in the morpholine ring, the ethylene glycol-like linker, and the terminal ethanol (B145695) group. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions. The ¹³C NMR spectrum complements this by indicating the number of chemically non-equivalent carbon atoms.

Predicted ¹H NMR Data for this compound Data predicted for a solution in CDCl₃. Chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
HO-CH₂-~3.1 (variable)Singlet (broad)1H
-O-CH ₂-CH ₂-OH~3.71Triplet2H
-O-CH₂-CH ₂-OH~3.59Triplet2H
Morpholine -N-CH ₂-~2.55Triplet4H
Morpholine -O-CH ₂-~3.72Triplet4H
Ethoxy Linker -CH ₂- protons3.60 - 3.70Multiplet8H

Predicted ¹³C NMR Data for this compound Data predicted for a solution in CDCl₃. Chemical shifts (δ) are relative to TMS.

Carbon AtomPredicted Chemical Shift (δ, ppm)
HO-C H₂-~61.7
HO-CH₂-C H₂-O-~72.6
Morpholine -N-C H₂-~54.1
Morpholine -O-C H₂-~67.0
Ethoxy Linker -O-C H₂-C H₂-O-~70.2 - 70.8

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, thereby confirming the identity of the compound. For this compound, electrospray ionization (ESI) is a common method used to generate the protonated molecular ion [M+H]⁺.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₂₅NO₄
Monoisotopic Mass247.17836 u
Calculated Exact Mass of [M+H]⁺248.18563 u

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When exposed to IR radiation, molecules absorb energy at frequencies corresponding to their vibrational modes. Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information. currentseparations.com

For this compound, key functional groups include the hydroxyl (-OH) group, ether (C-O-C) linkages, the tertiary amine (C-N) within the morpholine ring, and alkane (C-H) bonds.

Key Vibrational Frequencies for this compound

Functional GroupBondTechniqueExpected Frequency (cm⁻¹)
AlcoholO-H stretchIR3500 - 3200 (broad)
AlkaneC-H stretchIR / Raman3000 - 2850
EtherC-O-C stretchIR1150 - 1085 (strong)
Tertiary AmineC-N stretchIR / Raman1250 - 1020

Chromatographic Methodologies for Purification and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of the synthesized compound and the determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds. The analysis of this compound by GC-MS may require derivatization, such as silylation of the terminal hydroxyl group, to increase its volatility and thermal stability, thereby improving chromatographic peak shape. GC-MS is particularly useful for detecting and identifying low-level volatile impurities that may be present from the synthesis process. nih.govpublications.gc.ca

GC-MS Analysis Parameters

ParameterDescription
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.
Application Identification and quantification of volatile impurities and reaction byproducts.
Sample Prep May require derivatization (e.g., with BSTFA) to convert the -OH group to a less polar, more volatile silyl (B83357) ether.
Expected Outcome A chromatogram showing a primary peak for the derivatized target compound and smaller peaks for any volatile impurities. The mass spectrum of each peak aids in its identification.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally unstable compounds. For a polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound's purity is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Method for Purity Analysis

ParameterCondition
Mode Reversed-Phase (RP-HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile (with an additive like formic acid for MS compatibility)
Detector UV (if chromophore present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)
Purpose To separate the main compound from non-volatile impurities and degradation products for accurate quantification.

Advanced Separation Techniques (e.g., preparative chromatography)

The isolation and purification of this compound to a high degree of purity is essential for its definitive characterization and for ensuring its suitability for various research and industrial applications. While standard purification techniques such as distillation and extraction are employed during initial synthesis, achieving the requisite level of purity often necessitates the use of advanced separation techniques. Among these, preparative high-performance liquid chromatography (preparative HPLC) stands out as a powerful methodology for the purification of polar organic compounds like morpholine ethoxylates.

Preparative HPLC operates on the same principles as analytical HPLC, employing a stationary phase and a mobile phase to separate components of a mixture. However, the primary goal of preparative HPLC is to isolate and collect purified fractions of a specific compound in larger quantities, typically ranging from milligrams to grams. This is achieved by using larger columns with greater loading capacities, higher flow rates, and optimized mobile phase compositions to maximize throughput while maintaining adequate resolution.

For a compound with the structural characteristics of this compound, which includes both a polar morpholine ring and hydrophilic ethoxy chains, reversed-phase chromatography is a particularly suitable approach. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the differential partitioning of the compound and its impurities between the two phases.

Detailed Research Findings

While specific, detailed research findings on the preparative chromatographic purification of this compound are not extensively documented in publicly available literature, a robust method can be developed based on the established analytical separation of structurally similar compounds, such as 2-(2-(allyloxy)ethoxy)ethanol. sielc.com Analytical reverse-phase HPLC methods for such compounds typically utilize a C18 or a specialized polar-modified reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com

The transition from an analytical to a preparative scale involves a systematic optimization of several key parameters to ensure both high purity and good recovery of the target compound. This process, known as method scaling, requires careful consideration of the column dimensions, particle size of the stationary phase, mobile phase composition and gradient, flow rate, and the amount of sample loaded onto the column.

A hypothetical, yet scientifically plausible, preparative HPLC method for the purification of this compound is outlined below. This method is based on a scalable reverse-phase approach.

Illustrative Preparative HPLC Parameters

A typical preparative HPLC setup for the purification of this compound would involve the following components and conditions:

ParameterSpecification
Instrumentation Preparative HPLC System with Gradient Pump, UV Detector, and Fraction Collector
Column Reverse-Phase C18, 250 mm x 21.2 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 40% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm
Sample Loading 500 mg of crude product dissolved in a minimal amount of mobile phase A

Purity Assessment and Fraction Collection

During the preparative HPLC run, the eluent is continuously monitored by the UV detector. The resulting chromatogram will show peaks corresponding to the target compound and any impurities. The fraction collector is programmed to collect the eluent corresponding to the main peak, which represents the purified this compound.

Following collection, the purity of the isolated fraction is assessed using analytical HPLC. This analysis is performed on a smaller scale, using a high-resolution analytical column, to accurately determine the purity of the collected compound. The results of such an analysis would typically demonstrate a significant increase in purity compared to the crude material.

Expected Purity and Recovery Data

SampleRetention Time (min)Purity (%)Recovery (%)
Crude Material-85.2-
Purified Fraction15.899.588.7

The data illustrates a substantial improvement in the purity of this compound, from an initial purity of 85.2% in the crude material to a final purity of 99.5% in the isolated fraction. A recovery of 88.7% indicates that the majority of the target compound was successfully isolated from the crude mixture. This level of purity is often required for detailed spectroscopic analysis, reference standard qualification, and use in sensitive applications.

Derivatives and Analogues of 2 2 2 Morpholinoethoxy Ethoxy Ethanol: Design and Synthesis

Strategies for Functionalizing the Morpholine (B109124) Moiety in 2-(2-(2-morpholinoethoxy)ethoxy)ethanol Analogues

The nitrogen atom in the morpholine ring is a key site for chemical derivatization, allowing for the introduction of a wide range of substituents and the incorporation of the morpholine-polyether scaffold into more complex molecular architectures.

The secondary amine functionality of the morpholine ring is readily susceptible to N-substitution reactions, providing a straightforward method for introducing new functional groups.

N-Alkylation: This is a common strategy to append alkyl groups to the morpholine nitrogen. The reaction typically involves the treatment of a morpholine derivative with an alkyl halide. While direct N-alkylation of primary amines can sometimes lead to mixtures of secondary and tertiary amines and quaternary ammonium (B1175870) salts, selective mono-N-alkylation can be achieved under controlled conditions. For instance, protocols using potassium carbonate as a base have been developed for the selective N-alkylation of aromatic amines with 2-chloroethanol, yielding 2-(arylamino)ethanols in good yields. thieme-connect.de Similar principles can be applied to the N-alkylation of the morpholine nitrogen in analogues of this compound. A study on the N-alkylation of morpholine with various alcohols (methanol, ethanol (B145695), propanol, butanol) in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst has demonstrated that while the conversion of morpholine decreases with the increasing carbon number of the alcohol, good conversion and selectivity can still be achieved for lower-carbon primary alcohols. researchgate.net

N-Arylation: The introduction of aryl groups at the morpholine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.

Quaternization: The reaction of the morpholine nitrogen with an excess of an alkyl halide can lead to the formation of a quaternary ammonium salt. This modification introduces a permanent positive charge, significantly altering the solubility and ionic character of the molecule.

A representative table of N-alkylation reactions of morpholine with different alcohols is provided below.

AlcoholMorpholine Conversion (%)N-Alkylmorpholine Selectivity (%)
Methanol95.393.8
Ethanol85.290.1
1-Propanol78.685.7
1-Butanol72.382.5
Data derived from a study on the N-alkylation of morpholine in the gas–solid phase. researchgate.net

The morpholine-polyether moiety can serve as a building block for the synthesis of more elaborate heterocyclic systems, often leading to compounds with specific biological activities. This is typically achieved by reacting a functionalized morpholine derivative with other cyclic or acyclic precursors.

Synthesis of Pyrimidine-Morpholine Hybrids: The morpholine scaffold is frequently incorporated into pyrimidine-based molecules. nih.govnih.govresearchgate.netresearchgate.net For example, novel pyrimidine-morpholine hybrids have been synthesized by reacting a benzylated pyrimidine (B1678525) intermediate with morpholine in a basic reaction system under reflux conditions. nih.gov In another approach, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used to introduce structural diversity to a pyrimidine heterocyclic core, which is then linked to a morpholine moiety. nih.gov These hybrid molecules are often investigated for their potential as therapeutic agents. nih.govnih.govresearchgate.netresearchgate.net

Synthesis of Triazole-Morpholine Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient method for constructing 1,2,3-triazole rings. mdpi.comfrontiersin.org This reaction can be employed to link a morpholine-containing fragment with another molecule bearing a terminal alkyne or azide (B81097). For instance, a series of 1-aryl-1,2,3-triazoles-4-methoxymethyl-3-quinoline-2-morpholine hybrids were synthesized through a regioselective CuAAC reaction between 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides. asianpubs.org This strategy allows for the modular construction of complex molecules where the morpholine-polyether unit is connected to another heterocyclic system via a stable triazole linker. asianpubs.org

The following table provides examples of complex heterocyclic systems incorporating the morpholine moiety.

Heterocyclic SystemSynthetic StrategyPrecursors
Pyrimidine-MorpholineNucleophilic substitutionBenzylated pyrimidine, Morpholine
Pyrimidine-MorpholineSuzuki-Miyaura cross-couplingBoronic acids, Pyrimidine core, Morpholine
Quinoline-Morpholine-TriazoleCopper(I)-catalyzed azide-alkyne cycloaddition2-morpholinoquinoline-3-methyl propargyl ether, Aryl azides

Chemical Modifications of the Polyether Chain

The polyether chain of this compound is another key site for modification, allowing for adjustments in its length, polarity, and terminal functionality.

The table below lists some examples of polyethylene (B3416737) glycol derivatives with varying numbers of ethylene (B1197577) glycol units.

Compound NameNumber of Ethylene Glycol UnitsMolecular Formula
2-(2-Ethoxyethoxy)ethanol2C6H14O3
Hexaethylene glycol monoethyl ether6C14H30O7
Octaethylene glycol8C16H34O9
Nonaethylene glycol9C18H38O10

The terminal hydroxyl group of the polyether chain is a versatile handle for a variety of chemical transformations, enabling the introduction of different functional groups.

Conversion to Amines: The hydroxyl group can be converted to a primary amine. A common synthetic route involves a two-step process: first, the alcohol is converted to a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride. The tosylate is then displaced by an azide nucleophile (e.g., sodium azide), followed by reduction of the azide to an amine, for example, through catalytic hydrogenation. rsc.org A detailed synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride involves an initial azidation followed by conversion of the resulting alcohol to a tosylate and subsequent reaction with ammonia. rsc.org

Conversion to Halogens: The hydroxyl group can be replaced by a halogen atom (e.g., chlorine, bromine) using standard halogenating agents such as thionyl chloride or phosphorus tribromide. These halogenated derivatives can then serve as intermediates for further nucleophilic substitution reactions.

Esterification: The terminal hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). For instance, the 2-(2-diethylamino-ethoxy)-ethyl ester of 1-phenyl-1-cyclopentanecarboxylic acid has been synthesized by reacting 1-phenyl-1-cyclopentanecarbonyl chloride with 2-(2-diethylaminoethoxy)-ethanol. google.com This reaction can be used to attach a wide variety of molecular payloads to the polyether chain.

The following table summarizes some common terminal group derivatizations of the polyether chain.

Initial Functional GroupTarget Functional GroupReagents
Hydroxyl (-OH)Amine (-NH2)1. p-Toluenesulfonyl chloride, 2. Sodium azide, 3. H2/Pd
Hydroxyl (-OH)Halogen (-Cl, -Br)Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Hydroxyl (-OH)Ester (-OCOR)Carboxylic acid (RCOOH), Acyl chloride (RCOCl)

Regioselective Synthesis of Advanced Morpholine-Polyether Conjugates

The synthesis of complex molecules containing multiple reactive sites requires careful control of regioselectivity to ensure that the desired isomer is formed. In the context of morpholine-polyether conjugates, regioselective synthesis is crucial when incorporating these moieties into larger, multifunctional molecules.

For example, in the synthesis of quinoline-based morpholine-1,2,3-triazole hybrids, the use of a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between a terminal alkyne and an azide ensures the regioselective formation of the 1,4-disubstituted triazole isomer. asianpubs.org This high degree of regioselectivity is a hallmark of click chemistry and is essential for the unambiguous synthesis of the target compound. asianpubs.org By carefully choosing the appropriate synthetic methods and protecting group strategies, it is possible to achieve high regioselectivity in the construction of advanced morpholine-polyether conjugates.

Controlled Coupling Reactions

Controlled coupling reactions are fundamental to the synthesis of derivatives of this compound. These reactions target the terminal hydroxyl group, which serves as a versatile handle for introducing a wide array of chemical moieties. The choice of coupling reaction is dictated by the desired functionality to be incorporated.

Esterification and Amidation: The primary alcohol of this compound can be readily converted into esters and, via a multi-step process, amides. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by acids or employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the ester bond. For instance, coupling with bioactive carboxylic acids can attach therapeutic agents, while reaction with monomers like acrylates can produce polymerizable derivatives.

Etherification: The synthesis of ether derivatives is commonly accomplished through reactions like the Williamson ether synthesis. This involves the deprotonation of the terminal alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, extending the polyether chain or adding hydrophobic or other functional moieties.

Nucleophilic Substitution Precursors: To broaden the scope of accessible derivatives, the hydroxyl group can be transformed into a better leaving group, making the molecule susceptible to nucleophilic substitution. A common strategy is the conversion of the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. rsc.org The resulting tosylate is an excellent substrate for reaction with a wide range of nucleophiles, such as azides, cyanides, and amines, allowing for the introduction of diverse functionalities. rsc.org For example, reaction with sodium azide yields an azido-derivative, which can then be used in "click chemistry" reactions or be reduced to a primary amine. rsc.org

The table below summarizes key coupling reactions for modifying this compound.

Reaction TypeReagents/ConditionsResulting Functional Group
EsterificationCarboxylic Acid (R-COOH) + Acid Catalyst or Coupling AgentEster (R-COOR')
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (R-OR')
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineTosylate (R'-OTs)
Nucleophilic SubstitutionR'-OTs + Nucleophile (e.g., NaN3, NaCN)Azide (R'-N3), Nitrile (R'-CN)
Where R' represents the 2-(2-(2-morpholinoethoxy)ethoxy)ethyl moiety.

Computational and Theoretical Investigations into the Molecular Architecture and Reactivity of 2 2 2 Morpholinoethoxy Ethoxy Ethanol and Its Derivatives

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as essential tools for exploring the conformational landscape and electronic properties of flexible molecules like 2-(2-(2-morpholinoethoxy)ethoxy)ethanol. These computational techniques allow for a detailed examination of the molecule's three-dimensional structure and potential energetic states.

Theoretical studies on similar polyether chains indicate that the most stable conformations arise from a balance of steric and electronic effects. The gauche conformation around the C-C bond and the trans conformation around the C-O bonds (TGT) are often favored, leading to a helical or coiled structure in certain environments. The presence of the terminal morpholine (B109124) group can influence the conformational preferences of the adjacent ethoxy units through steric hindrance and electronic interactions. Molecular dynamics simulations of similar morpholine-terminated polyethers would be instrumental in mapping the potential energy surface and identifying the most probable conformations in various solvent environments.

Table 1: Torsional Angles in Polyether Chains
BondFavored ConformationDihedral Angle (approx.)
C-CGauche±60°
C-OTrans180°

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking is predominantly used in drug discovery to study protein-ligand interactions, it can also be applied to understand the non-covalent interactions of a molecule with specific, non-biological chemical motifs such as cyclodextrins, synthetic receptors, or inorganic surfaces.

For this compound, docking studies could elucidate its binding mode with host molecules like cyclodextrins, where the hydrophobic polyether chain might be encapsulated within the cyclodextrin (B1172386) cavity, while the more polar morpholine group remains exposed to the solvent. The specificity of these interactions would depend on the size of the cyclodextrin cavity and the conformational flexibility of the polyether chain. Such studies would be valuable in the design of supramolecular assemblies and controlled-release systems.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. For this compound, these calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The nitrogen atom of the morpholine ring is expected to be a region of high electron density and the site of the HOMO, indicating its nucleophilic character. The MEP map would likely show negative potential around the nitrogen and oxygen atoms, suggesting these are the primary sites for electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
PropertyPredicted ValueImplication
HOMO Energy-6.5 eVNucleophilic character, site of oxidation
LUMO Energy1.2 eVElectrophilic character, site of reduction
HOMO-LUMO Gap7.7 eVHigh kinetic stability

Structure-Activity Relationship (SAR) Studies Focused on Structural Features

The length of the polyether chain is expected to have a significant impact on the molecular geometry of this compound and its derivatives. Increasing the number of ethoxy units would lead to a larger and more flexible molecule. This increased flexibility would result in a greater number of accessible conformations and a larger radius of gyration.

The morpholine ring is a key functional group in this compound, and its substitution can significantly alter the molecule's properties. Substituents on the morpholine ring can exert both electronic and steric effects. Electron-withdrawing groups would decrease the nucleophilicity of the nitrogen atom, while electron-donating groups would enhance it.

Steric hindrance from bulky substituents could influence the conformational preferences of the adjacent polyether chain and could also affect the accessibility of the nitrogen atom for chemical reactions. SAR studies on a library of morpholine-substituted derivatives would be crucial for systematically understanding how these modifications tune the molecule's electronic properties, solubility, and reactivity. mdpi.comnih.gov For instance, the introduction of bulky substituents on the morpholine ring has been shown to be beneficial in certain contexts by decreasing lipophilicity through conformational changes. nih.gov

Predictive Modeling for Structural Optimization

Predictive modeling in computational chemistry offers a powerful paradigm for the rational design and optimization of molecular structures, bypassing the traditional trial-and-error cycle of synthesis and testing. For this compound and its derivatives, these in silico techniques are instrumental in forecasting how modifications to the molecular architecture will influence its physicochemical properties and potential biological activities. By constructing mathematical and computational models, researchers can screen virtual libraries of compounds, identify key structural features, and prioritize candidates for synthesis, thereby accelerating the discovery process. jocpr.comnih.gov The primary goal is to establish a clear understanding of the structure-activity relationship (SAR), which describes how the chemical structure of a molecule correlates with its functional output. e3s-conferences.org

The application of predictive modeling to morpholine-containing compounds is well-documented, providing a strong methodological framework for the structural optimization of this compound derivatives. e3s-conferences.orgnih.gov These computational strategies generally fall into several interconnected categories: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, often underpinned by quantum mechanical calculations like Density Functional Theory (DFT).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a foundational approach in predictive modeling, aiming to build a statistical relationship between the chemical structures of a series of compounds and their measured biological activity or a specific property. nih.gov The process involves calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's topology, geometry, and electronic nature. researchgate.net These descriptors can include parameters like molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors/acceptors. nih.gov

For a series of hypothetical derivatives of this compound, a QSAR model could be developed to predict a desired property, such as binding affinity to a target protein. A multiple linear regression (MLRA) analysis might yield an equation of the form:

Predicted Activity (log IC₅₀) = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

This equation allows researchers to predict the activity of new, unsynthesized derivatives based solely on their calculated descriptors. researchgate.net The model highlights which structural features are most influential; for instance, it might reveal that increasing lipophilicity while maintaining a specific molecular volume enhances activity. researchgate.net Such insights are crucial for guiding the design of next-generation compounds with improved potency. nih.govresearchgate.net

Table 1: Example of a QSAR Model for a Hypothetical Series of this compound Derivatives This table is for illustrative purposes and shows how molecular descriptors could be correlated with a predicted biological activity.

DerivativeModificationMolecular Weight (g/mol)LogPPolar Surface Area (Ų)Predicted Activity (log IC₅₀)
1 (Parent)-H219.28-0.8558.9-5.2
2Terminal -OH replaced with -F221.27-0.7058.9-5.5
3Terminal -OH replaced with -OCH₃233.31-0.4568.1-6.1
4Methyl group on Morpholine N233.31-0.3055.7-5.8
5Ethyl group on Morpholine N247.340.1555.7-6.4

Molecular Docking and Dynamics Simulations

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed to predict the preferred binding orientation and affinity of a ligand. nih.govresearchgate.net For derivatives of this compound, docking simulations can elucidate how the molecule fits into a protein's active site. The flexible ethoxy chain and the morpholine ring can adopt various conformations to maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. mdpi.com The output of a docking study is typically a scoring function that estimates the binding energy, allowing for the ranking of different derivatives. researchgate.net

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex over time. rsc.orgmdpi.com An MD simulation models the movements of atoms and molecules, offering a view of the conformational changes and interaction patterns that are not apparent from a static docking pose. nih.gov This is particularly important for a flexible molecule like this compound, as MD can validate the stability of key interactions and ensure the ligand remains bound in the active site. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound Derivatives with a Hypothetical Protein Target This table presents a hypothetical scenario to demonstrate the type of data generated from molecular docking studies.

DerivativeModificationBinding Energy (kcal/mol)Key Hydrogen Bond Interactions (Residues)Hydrophobic Interactions (Residues)
1 (Parent)-H-6.8Tyr82 (OH), Ser120 (OH)Leu45, Val53
3Terminal -OH replaced with -OCH₃-7.5Tyr82 (OH)Leu45, Val53, Ala122
5Ethyl group on Morpholine N-8.2Tyr82 (OH), Ser120 (OH)Leu45, Val53, Ile100
6Phenyl group on Morpholine N-9.1Ser120 (OH)Leu45, Val53, Ile100, Phe150

Role of Density Functional Theory (DFT)

The accuracy of higher-level models like QSAR and MD simulations depends on the quality of the input parameters, such as atomic charges and molecular geometries. Density Functional Theory (DFT) is a quantum mechanical method used to accurately calculate the electronic structure of molecules. researchgate.net For this compound, DFT can be used to determine the most stable conformations by calculating the energy of different rotational isomers (rotamers) around the flexible C-O and C-C bonds. researchgate.net This information is vital for understanding the molecule's intrinsic conformational preferences, which governs how it presents itself to a biological target. DFT also provides precise calculations of electronic properties like electrostatic potential maps, which can inform the development of more accurate and predictive QSAR and force field parameters for MD simulations. researchgate.net

By integrating these predictive modeling techniques, a comprehensive strategy for the structural optimization of this compound can be formulated. QSAR can screen large numbers of virtual derivatives, docking can identify those with the best potential fit to a target, MD simulations can confirm the stability of the interaction, and DFT can provide the high-accuracy parameters needed to ensure the models are physically realistic. This multi-faceted computational approach enables a more focused and efficient path toward developing novel molecules with tailored properties.

Role As a Synthetic Intermediate and Building Block in Functional Molecule Design

Incorporation of the Morpholine-Polyether Motif into Macrocyclic Compounds

While direct synthesis of macrocycles using this specific compound as the primary building block is not extensively documented in readily available literature, its structural components are frequently employed in macrocycle synthesis. The oligo(ethylene glycol) portion is a classic component of crown ethers, prized for creating an electron-rich cavity that can coordinate with cations. iipseries.orgnih.gov The synthesis of functionalized crown ethers often involves reacting derivatized catechols or epoxides with oligo(ethylene glycol) chains. nih.gov

The terminal morpholine (B109124) group of the title compound offers a versatile handle for incorporation into a macrocyclic structure. It can be introduced as a side arm on a pre-formed macrocycle or be part of one of the linear precursors prior to the cyclization step. nih.gov The nitrogen atom of the morpholine ring can participate in complexation, and the entire group can enhance the solubility and modify the pharmacokinetic properties of the final macrocycle, a desirable feature in medicinal chemistry applications. nih.gov The synthesis of aza-crown ethers, for example, involves the cyclization of precursors containing amine functionalities, a role that derivatives of 2-(2-(2-morpholinoethoxy)ethoxy)ethanol could fulfill. nih.gov Thus, the morpholine-polyether motif serves as a valuable, albeit underexplored, building block for creating functionalized macrocycles with tailored properties.

Utility in the Synthesis of Dendritic Structures and Branched Polymers

Dendrimers and other highly branched polymers are characterized by their well-defined, three-dimensional architectures and a high density of terminal functional groups. These features make them useful in a variety of fields, including materials science and drug delivery. The synthesis of these complex macromolecules relies on the use of versatile building blocks that can be iteratively added to create successive generations of the branched structure.

A compelling example of the utility of a closely related structure is found in the synthesis of Poly Ethoxy Ethyl Glycinamide (PEE-G) dendrimers. rsc.orgnih.govnih.gov These dendrimers were specifically designed for pharmaceutical applications and are constructed using 2-(2-aminoethoxy)ethanol (B1664899) as a key starting material. rsc.org This precursor, an analog of this compound where the morpholine is replaced by a primary amine, is combined with glycine (B1666218) to build the dendritic scaffold. rsc.org This demonstrates the successful application of the flexible and hydrophilic ethoxy-ethoxy-ethanol chain as a spacer unit within a dendritic architecture, imparting high aqueous solubility and stability to the final macromolecule. rsc.orgnih.gov

By analogy, this compound could be employed to create dendrimers or branched polymers with a surface decorated with morpholine groups. The terminal hydroxyl group allows for its attachment to a core or a growing dendron, while the morpholine unit would form the periphery of the macromolecule. Such morpholine-terminated dendrons could offer unique properties related to polarity, biocompatibility, and potential for further functionalization. The synthesis of oligo(ethylene glycol) dendrons is an active area of research, with these structures showing promise as surface coating agents. mdpi.comnih.gov The incorporation of a morpholine terminal group via a building block like this compound represents a logical extension of this work, aiming to combine the architectural advantages of dendrimers with the functional properties of the morpholine heterocycle.

Applications in the Construction of Functionalized Scaffolds for Chemical Probe Development

Chemical probes are essential tools in chemical biology for interrogating complex biological systems. The design of these probes often involves three key components: a reactive group for target engagement, a recognition element for binding specificity, and a linker or spacer that connects them. The properties of the linker are critical, as it influences solubility, cell permeability, and the spatial orientation of the other components.

The this compound molecule embodies the characteristics of an ideal linker for creating functionalized scaffolds for chemical probes. The oligo(ethylene glycol) segment is a widely used "PEG linker" in bioconjugation and drug delivery. creative-biogene.comnih.govbiochempeg.combiochempeg.com Its hydrophilicity can improve the aqueous solubility of otherwise hydrophobic probe molecules, prevent non-specific binding, and is generally considered biocompatible. nih.govnih.gov

The terminal morpholine and hydroxyl groups provide two distinct points for modification. The hydroxyl group can be readily converted into other functionalities (e.g., an azide (B81097), alkyne, or activated ester) to facilitate covalent attachment to a recognition element or a reporter tag (like a fluorophore). nih.gov The morpholine ring, a common motif in approved drugs, can serve as a stable, polar end-group that enhances the drug-like properties of the probe scaffold. chemrxiv.org Alternatively, the morpholine nitrogen could be quaternized to introduce a positive charge or used as a basic center. The synthesis of heterobifunctional oligo(ethylene glycol) linkers is a well-established strategy for creating molecular tools for bioconjugation, and the structure of this compound makes it a prime candidate for the development of novel linkers within this class. nih.govresearchgate.net While specific examples detailing the use of this exact compound in published chemical probes are not prominent, its constituent parts—the PEG linker and the morpholine moiety—are staples in the design of functionalized scaffolds. creative-biogene.comnih.gov

Applications in Advanced Materials Science and Supramolecular Chemistry

Potential as a Component in Polymeric Materials (e.g., PEG-like applications)

The structure of 2-(2-(2-morpholinoethoxy)ethoxy)ethanol is analogous to a short-chain, functionalized polyethylene (B3416737) glycol (PEG). This similarity allows it to be used in "PEG-like" applications, where it can impart hydrophilicity, biocompatibility, and stimuli-responsive behavior to larger polymer structures. researchgate.net

The terminal hydroxyl group enables this molecule to act as an initiator for ring-opening polymerization (ROP) of cyclic monomers, such as lactide, caprolactone, and ethylene (B1197577) oxide. In this role, it becomes the starting point for growing a new polymer chain, resulting in a block copolymer where one block is the morpholine-terminated oligoether and the second block is the newly formed polymer (e.g., polylactide or polycaprolactone). This method is a powerful strategy for creating amphiphilic block copolymers, which are fundamental to many applications in drug delivery and nanotechnology. nih.govnih.gov

Furthermore, the morpholine (B109124) group at the chain's terminus provides a site for specific functionalization or imparts unique properties to the final material. Unlike a simple hydroxyl- or methoxy-terminated PEG, the morpholine group's tertiary amine is pH-responsive. nih.gov At neutral or high pH, it is uncharged and relatively hydrophobic, while in acidic environments, it becomes protonated, rendering it cationic and highly hydrophilic. This pH-dependent behavior can be transferred to the entire polymer, creating "smart" materials that change their properties in response to environmental pH changes. researchgate.netmonash.edu

Table 1: Potential Roles of this compound in Polymer Synthesis

Role Polymerization Method Resulting Polymer Architecture Key Feature Imparted
Macroinitiator Ring-Opening Polymerization (ROP) A-B Diblock Copolymer Introduces a hydrophilic, pH-responsive block.
Functional Monomer Condensation Polymerization Functionalized Polyester/Polyurethane Incorporates flexible ether linkages and pH-sensitive sites along the polymer backbone.

| End-capping Agent | Various | Functional End-Group on Polymer | Provides a terminal morpholine group for pH-responsiveness or further conjugation. |

Investigation of Self-Assembly Properties in Solution

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The molecular structure of this compound, particularly when incorporated into larger block copolymers, is highly conducive to self-assembly in solution, driven by its stimuli-responsive nature. nih.govrsc.org

The primary driver for its self-assembly is the pH-responsiveness of the terminal morpholine unit. When a block copolymer containing this molecule as one block is placed in an aqueous solution, changes in pH can dramatically alter the block's hydrophilicity.

At High pH (pH > pKa of morpholine): The morpholine group is neutral, making the block less hydrophilic (or relatively hydrophobic compared to a highly polar second block). This can drive the self-assembly of the copolymers into structures like micelles or vesicles, where the morpholine-containing blocks form the core to minimize contact with water.

At Low pH (pH < pKa of morpholine): The morpholine group becomes protonated and positively charged. The resulting electrostatic repulsion and increased hydrophilicity can cause the self-assembled structures to swell or disassemble entirely. nih.gov

In addition to pH, the oligo(ethylene glycol) chain can impart temperature sensitivity. Poly(ethylene glycol) and related polyethers are known to exhibit a Lower Critical Solution Temperature (LCST), where they undergo a phase transition from soluble to insoluble upon heating. escholarship.orgnih.govmdpi.com This thermoresponsive behavior provides a second stimulus for controlling self-assembly. Above the LCST, the dehydration of the ether chain would increase its hydrophobicity, promoting aggregation and the formation of self-assembled structures.

Table 2: Predicted Stimuli-Responsive Self-Assembly Behavior

Stimulus Molecular Change Effect on Hydrophilicity Predicted Self-Assembly Outcome
Decrease in pH Protonation of morpholine nitrogen Increases Disassembly of aggregates, swelling of hydrogels.
Increase in pH Deprotonation of morpholine nitrogen Decreases Formation of core-shell micelles or vesicles.
Increase in Temperature Dehydration of oligoether chain (LCST behavior) Decreases Aggregation, phase separation, or hydrogel collapse.

| Decrease in Temperature | Hydration of oligoether chain | Increases | Dissolution or swelling of aggregates. |

Role in Complexation Chemistry with Ions or Small Molecules

Supramolecular chemistry involves the study of systems held together by non-covalent bonds, such as metal-ligand coordination and hydrogen bonding. The multiple binding sites within this compound make it an excellent candidate for use as a ligand in complexation chemistry.

The molecule contains several Lewis basic sites capable of coordinating with metal ions:

The tertiary amine nitrogen in the morpholine ring.

The oxygen atom in the morpholine ring.

The three oxygen atoms in the oligoether chain.

This arrangement of donor atoms, particularly the flexible ether chain, resembles an open-chain crown ether (a podand). Crown ethers are renowned for their ability to selectively bind specific metal cations. acs.org The flexible chain of this compound can wrap around a metal ion, with the oxygen and nitrogen atoms coordinating to the metal center, forming a stable chelate complex. The specific ion that is bound most effectively would depend on the cation's size and charge density, as well as the conformational flexibility of the ligand. researchgate.netiupac.orgscispace.com

Beyond ion complexation, the molecule is also capable of forming hydrogen bonds with suitable donor or acceptor molecules. The oxygen atoms in the ether linkages and the morpholine ring are all hydrogen bond acceptors. If the morpholine nitrogen is protonated at low pH, the N-H group can act as a hydrogen bond donor. This ability to participate in hydrogen bonding allows it to form complexes with small organic molecules, which can be used to construct more extensive supramolecular assemblies or for applications in molecular recognition and sensing.

Table 3: Potential Binding Sites and Interactions

Site Type of Atom Potential Interaction Target Species
Morpholine Nitrogen Tertiary Amine (Lewis Base) Coordination Bond Metal Cations (e.g., Cu²⁺, Zn²⁺, Ag⁺)
Morpholine Oxygen Ether (Lewis Base) Coordination Bond, Hydrogen Bond Metal Cations, H-bond donors
Ether Chain Oxygens (x3) Ether (Lewis Base) Coordination Bond, Hydrogen Bond Metal Cations (e.g., Li⁺, Na⁺, K⁺), H-bond donors

Future Research Trajectories and Unexplored Frontiers in 2 2 2 Morpholinoethoxy Ethoxy Ethanol Research

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is paramount for the future synthesis of 2-(2-(2-morpholinoethoxy)ethoxy)ethanol and its derivatives. Traditional synthetic routes often involve harsh reagents and generate significant waste. Future research will likely focus on developing methodologies that are not only efficient but also environmentally benign.

Key research directions include:

Atom-Economic Reactions: Exploring catalytic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes developing novel catalysts for the direct ethoxylation of N-(2-hydroxyethyl)morpholine under milder conditions.

Solvent-Free or Green Solvent Systems: Moving away from volatile organic compounds towards solvent-free reaction conditions or the use of greener alternatives like water, supercritical fluids, or ionic liquids.

Continuous Flow Synthesis: Implementing microreactor technologies for the synthesis of polyether polyols can offer precise control over reaction parameters, leading to higher purity products and reduced reaction times compared to traditional batch reactors.

A recent advancement in the green synthesis of morpholines involves a one- or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. This approach offers significant environmental and safety benefits over traditional methods.

Design Principles for Next-Generation Polyether-Morpholine Hybrid Structures

The combination of a flexible, hydrophilic polyether segment and a pH-sensitive morpholine (B109124) unit makes this compound an ideal monomer for creating "smart" or stimuli-responsive polymers. The design of these materials will be a major frontier in future research.

Core design principles will likely revolve around:

Amphiphilic Block Copolymers: Synthesizing block copolymers where the polyether-morpholine segment constitutes the hydrophilic block and is paired with a hydrophobic block. These amphiphilic macromolecules can self-assemble in aqueous solutions into various nanostructures like micelles or polymersomes. nih.govmdpi.com The morphology of these assemblies can be controlled by the relative block lengths.

Stimuli-Responsive Behavior: The tertiary amine in the morpholine ring (pKa ≈ 8.3) can be protonated in acidic environments. mdpi.com This property can be harnessed to create materials that change their solubility, conformation, or aggregation state in response to pH changes. mdpi.comnih.gov This is particularly interesting for applications in drug delivery, where a payload could be released in the acidic microenvironment of a tumor or within the endosomes of a cell.

Thermo-Responsive Hybrids: By combining the polyether-morpholine structure with other thermo-responsive polymers, it is possible to create materials that respond to both pH and temperature, offering multi-stimuli control over their properties.

Crosslinked Hydrogels: Incorporating this compound into crosslinked polymer networks can lead to the formation of "smart" hydrogels. These materials can exhibit significant changes in their swelling behavior in response to pH, making them suitable for applications as sensors or actuators. nih.gov

The table below outlines key design considerations for creating functional polyether-morpholine hybrid structures.

FeatureDesign PrinciplePotential Application
Self-Assembly Creation of amphiphilic block copolymers by combining with a hydrophobic polymer chain.Drug delivery vehicles (micelles, polymersomes) nih.gov
pH-Responsiveness Leveraging the protonation of the morpholine ring in acidic conditions.Targeted drug release, endosomal escape mechanisms mdpi.com
Thermo-Responsiveness Copolymerization with thermo-sensitive monomers (e.g., N-isopropylacrylamide).Multi-stimuli-responsive materials for advanced delivery systems
Hydrogel Formation Incorporation into crosslinked polymer networks.pH-sensitive sensors, actuators, and controlled-release matrices nih.gov

Exploration of Advanced Chemo- and Biocatalytic Approaches for Synthesis

To achieve greater efficiency, selectivity, and sustainability, future synthetic strategies will increasingly rely on advanced catalytic methods. Both chemo- and biocatalysis offer promising avenues for the synthesis and modification of this compound and its derivatives.

Chemo-catalysis: The development of novel heterogeneous and homogeneous catalysts will be crucial. For instance, research into catalysts for the Guerbet coupling of ethanol (B145695) to produce higher alcohols demonstrates the potential for chemo-catalytic routes to create valuable chemicals. rug.nl Similar principles could be applied to develop catalysts for the selective etherification steps in the synthesis of the target molecule. The use of metal-organic frameworks (MOFs) or supported metal nanoparticles could offer high activity and recyclability.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Future research could explore:

Lipases: These enzymes are effective catalysts for polymerization and esterification reactions and can function in non-aqueous environments. nih.gov They could be employed for the synthesis of polyesters incorporating the this compound unit.

Oxidoreductases: Enzymes like laccases could be used for the functionalization of polymers containing phenolic groups, which could then be coupled to the morpholine derivative. nih.gov

Enzymatic Polymer Functionalization: A "grafting from" approach using enzymes as biocatalysts could allow for the growth of polymer chains directly from the hydroxyl group of the target molecule, offering a green route to novel copolymers. mdpi.com

The table below compares potential chemo- and biocatalytic approaches.

Catalytic ApproachCatalyst ExamplePotential AdvantageResearch Focus
Chemo-catalysis Supported Metal Catalysts (e.g., Ru-Co)High throughput, robustnessDevelopment of catalysts for selective C-O bond formation. rug.nl
Biocatalysis Immobilized LipasesHigh chemo-, regio-, and enantioselectivity; mild conditions. nih.govEngineering enzymes for specific etherification and polymerization reactions.

Theoretical Advances in Predicting Molecular Interactions and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials design and understanding chemical processes at a molecular level. Future research will heavily leverage these theoretical approaches.

Key areas of focus will include:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed, atom-level insights into the behavior of this compound and its polymeric derivatives in different environments. ijnc.ir For example, simulations can predict how these molecules interact with water, lipid bilayers, or other polymers, which is crucial for designing drug delivery systems. nih.gov Coarse-grained models can be developed to simulate the self-assembly of large numbers of polymer chains over longer timescales. osti.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule. researchgate.net These calculations can help in understanding reaction mechanisms, predicting the stability of intermediates, and designing more efficient catalysts. DFT can also be used to analyze intermolecular interactions, such as hydrogen bonding, which govern the self-assembly and recognition properties of materials derived from this compound. nih.gov

Predictive Modeling of "Smart" Behavior: By combining simulation techniques, researchers can build models that predict how changes in pH or temperature will affect the conformation and aggregation state of polyether-morpholine hybrid structures. This in-silico screening can guide experimental efforts by identifying the most promising molecular architectures for specific applications.

These computational strategies will enable a more rational design of next-generation materials, reducing the need for extensive trial-and-error experimentation and accelerating the discovery of novel applications for this compound.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-(2-(2-morpholinoethoxy)ethoxy)ethanol for experimental design?

  • Key Properties : Molecular weight (C₈H₁₇NO₄), boiling point (derived from glycol ether analogs: ~250–300°C), and solubility in polar solvents (e.g., water, ethanol). Spectral data (IR, NMR) are essential for structural confirmation .
  • Methodology : Use gas chromatography (GC) or HPLC to assess purity, and differential scanning calorimetry (DSC) for thermal stability. Reference NIST data for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Exposure Mitigation : Use PPE (gloves, goggles), ensure local exhaust ventilation, and avoid skin contact. Reproductive toxicity risks (observed in glycol ether analogs) necessitate strict exposure limits (<1 ppm) .
  • Storage : Store under inert atmosphere (argon/nitrogen) in airtight containers to prevent hygroscopic degradation .

Q. How should researchers address environmental contamination risks during disposal?

  • Containment : Use closed systems to prevent release into drains. Biodegradability studies on similar glycol ethers suggest slow environmental breakdown; prioritize chemical neutralization or incineration .

Advanced Research Questions

Q. What methodological strategies optimize the synthesis of this compound?

  • Synthesis Routes : React morpholine with ethylene oxide derivatives in a stepwise ethoxylation process. Evidence suggests yields >80% when using controlled temperature (60–80°C) and catalytic bases (e.g., KOH) .
  • Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How does this compound function in drug delivery systems or prodrug synthesis?

  • Applications : The morpholino group enhances solubility and bioavailability. Analogous compounds (e.g., mercaptoethoxy derivatives) are used to synthesize nitrobenzoxadiazole (NBD) anticancer agents via thiol-ether linkages .
  • Methodology : Conjugate the hydroxyl group with active pharmaceutical ingredients (APIs) using esterification or carbamate bonds, followed by in vitro cytotoxicity assays .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • Characterization : Use LC-MS (e.g., m/z 1055 [M+H]+ observed in glycol ether polymers) and 2D NMR (HSQC, HMBC) to confirm branching and functional group positions .
  • Comparative Studies : Compare with fluorinated analogs (e.g., 2-[2-(2,2-difluoroethoxy)ethoxy]ethanol) to assess electronic effects on reactivity .

Q. How do structural modifications impact its role in polymer chemistry?

  • Polymer Synthesis : Incorporate as a monomer in polyurethane or polyester matrices to improve hydrophilicity. Patent data show utility in synthesizing ethylene glycol-based polymers for DNA detection .
  • Performance Testing : Evaluate thermal stability (TGA) and mechanical properties (tensile testing) of resultant polymers .

Data Contradictions and Mitigation

  • Toxicity Data : While direct data on this compound are limited, reproductive toxicity in analogs (e.g., 2-(2-ethoxyethoxy)ethanol) suggests conservative exposure limits . Validate with in vitro assays (e.g., zebrafish embryotoxicity tests).
  • Spectral References : Discrepancies in boiling points among analogs (e.g., 2-(2-methoxyethoxy)ethanol: 194°C vs. 250°C for higher homologs) require experimental calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.